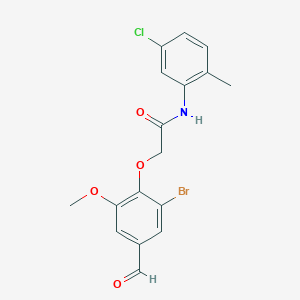amino]benzamide](/img/structure/B3507593.png)
N-(2,5-dichlorophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide, commonly known as DMSO2-NCX 4016, is a synthetic compound that has been developed for its potential therapeutic applications. It is a member of the sulfonylurea family of compounds, which are known for their ability to modulate various biological processes.
Mécanisme D'action
The exact mechanism of action of DMSO2-NCX 4016 is not fully understood, but it is thought to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, DMSO2-NCX 4016 has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
DMSO2-NCX 4016 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, DMSO2-NCX 4016 has been shown to reduce the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress. In animal studies, DMSO2-NCX 4016 has been shown to reduce platelet aggregation, which could have implications for the prevention of thrombotic events.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMSO2-NCX 4016 in lab experiments is its high potency and specificity. It has been shown to have a low IC50 value for COX-2 inhibition, indicating that it is a highly effective inhibitor of this enzyme. Additionally, DMSO2-NCX 4016 has been shown to be relatively stable in vitro, which makes it suitable for long-term experiments. One limitation of using DMSO2-NCX 4016 in lab experiments is its relatively high cost, which may limit its use in large-scale studies.
Orientations Futures
There are numerous future directions for the study of DMSO2-NCX 4016. One potential avenue of research is the development of new formulations of the compound that could improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to fully elucidate the mechanism of action of DMSO2-NCX 4016, particularly with regard to its effects on the Nrf2 pathway. Finally, there is a need for additional preclinical studies to evaluate the safety and efficacy of DMSO2-NCX 4016 in animal models of various diseases.
Applications De Recherche Scientifique
DMSO2-NCX 4016 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antiplatelet effects, making it a promising candidate for the treatment of various cardiovascular diseases. Additionally, DMSO2-NCX 4016 has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-4-[(4-methoxyphenyl)sulfonyl-methylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-25(30(27,28)18-10-8-17(29-2)9-11-18)16-6-3-14(4-7-16)21(26)24-20-13-15(22)5-12-19(20)23/h3-13H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGODPGNJCDPFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-{[(4-methoxyphenyl)sulfonyl](methyl)amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3507517.png)
![N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3507518.png)
![4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3507521.png)
![ethyl 4-{[(4-methyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B3507533.png)
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]thio}-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B3507541.png)
![9-{4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3507542.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,5-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3507559.png)
![2-{[4-allyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B3507567.png)


![ethyl 5-acetyl-4-methyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B3507573.png)
![methyl 4-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B3507597.png)
